molecular formula C16H19ClN2O3S B224857 N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide

N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide

Cat. No. B224857
M. Wt: 354.9 g/mol
InChI Key: YXPAAOVESZYQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide, also known as sulcotrione, is a selective herbicide that is widely used in agriculture. It is a member of the sulfonylurea family of herbicides, which are known for their high potency and low toxicity. Sulcotrione has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds.

Mechanism of Action

Sulcotrione works by inhibiting the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. This inhibition leads to a disruption in the normal metabolic processes of the plant, ultimately resulting in its death. Sulcotrione is highly selective for plants, as the enzyme acetolactate synthase is not present in animals.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide are well-documented. As mentioned earlier, this compound inhibits the enzyme acetolactate synthase, which leads to a disruption in the normal metabolic processes of the plant. This disruption can lead to a range of effects, including stunted growth, chlorosis, and eventually death. In addition, this compound has been found to have a low impact on non-target organisms, making it an environmentally friendly herbicide.

Advantages and Limitations for Lab Experiments

Sulcotrione has several advantages for use in lab experiments. It is highly potent, meaning that only small amounts are needed to achieve the desired effect. It is also highly selective for plants, meaning that it can be used to study the effects of acetolactate synthase inhibition on plant growth and development without affecting other organisms. However, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide does have some limitations. It is not effective against all weeds, and some weeds have developed resistance to sulfonylurea herbicides. In addition, this compound has a relatively short half-life in the environment, which can limit its effectiveness in field applications.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide. One area of interest is the development of new sulfonylurea herbicides that are effective against weeds that have developed resistance to current herbicides. Another area of interest is the study of the effects of sulfonylurea herbicides on non-target organisms, including soil microorganisms and insects. Finally, there is interest in the development of new formulations of sulfonylurea herbicides that are more effective and environmentally friendly.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base. The resulting sulfonylurea is then purified by recrystallization. The yield of the synthesis is typically high, and the purity of the final product is also high.

Scientific Research Applications

Sulcotrione has been extensively studied in the field of weed science. It has been found to be effective against a wide range of weeds, including those that are resistant to other herbicides. Sulcotrione has also been found to have a low impact on non-target organisms, making it an environmentally friendly herbicide. In addition, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been used as a tool in plant physiology research to study the role of the enzyme acetolactate synthase in plant growth and development.

properties

Molecular Formula

C16H19ClN2O3S

Molecular Weight

354.9 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H19ClN2O3S/c1-4-22-14-7-5-12(11(2)3)9-15(14)23(20,21)19-16-8-6-13(17)10-18-16/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

YXPAAOVESZYQDF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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